molecular formula C20H23FN2O3 B3458198 1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROBENZOYL)PIPERAZINE

1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROBENZOYL)PIPERAZINE

Cat. No.: B3458198
M. Wt: 358.4 g/mol
InChI Key: IRRCLDKLZHGWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine is a synthetic organic compound belonging to the piperazine class This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxyphenylmethyl group and a 3-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dimethoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine typically involves the following steps:

    Formation of the 2,5-dimethoxyphenylmethyl intermediate: This can be achieved by reacting 2,5-dimethoxybenzyl chloride with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Nucleophilic substitution: The intermediate is then reacted with piperazine to form 1-[(2,5-dimethoxyphenyl)methyl]piperazine.

    Acylation: The final step involves the acylation of the piperazine derivative with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-chlorobenzoyl)piperazine
  • 1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-bromobenzoyl)piperazine
  • 1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-iodobenzoyl)piperazine

Comparison: 1-[(2,5-Dimethoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved drug-like properties compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-25-18-6-7-19(26-2)16(13-18)14-22-8-10-23(11-9-22)20(24)15-4-3-5-17(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRCLDKLZHGWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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